molecular formula C28H32O6 B1247659 Rubriflordilactone A

Rubriflordilactone A

Cat. No. B1247659
M. Wt: 464.5 g/mol
InChI Key: QFKYMFWLPPOWOB-MPHJNTCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Rubriflordilactone A is a 1-benzopyran.
Rubriflordilactone A is a natural product found in Schisandra rubriflora with data available.

Scientific Research Applications

Synthesis and Structural Elucidation

  • Total Synthesis

    The first asymmetric total synthesis of rubriflordilactone A, a bisnortriterpenoid isolated from Schisandra rubriflora, was achieved. This involved convergent synthesis of two enantioenriched fragments and a series of complex reactions, illustrating the compound's intricate structure and the feasibility of its laboratory synthesis (Li et al., 2015).

  • Structural Analysis and Novel Derivatives

    Rubriflordilactones A and B were isolated from Schisandra rubriflora, with their structures established through extensive spectroscopic methods and X-ray crystallography. These compounds are notable for their unique bisnortriterpenoid structure with a modified aromatic D-ring (Xiao et al., 2006).

  • Computational Chemistry Insights

    Computational chemistry played a crucial role in resolving structural ambiguities of rubriflordilactone B, highlighting the importance of theoretical calculations and NMR data reexamination in understanding such complex molecules (Grimblat et al., 2016).

Biological Activities and Potential Therapeutic Applications

  • Anti-HIV Activity

    Rubriflordilactone A displayed weak anti-HIV-1 activity, suggesting its potential as a lead compound for anti-HIV drug development (Xiao et al., 2006).

  • Anti-Cancer Properties

    In gastric cancer cell lines, rubriflordilactone A induced apoptosis and reduced cell viability, demonstrating its potential as an anti-cancer agent. It specifically targeted gastric cancer cells while sparing normal cells, highlighting its selectivity (Peng & Chen, 2015).

  • Inhibition of Acute Lung Injury

    Rubriflordilactone showed significant efficacy in reducing inflammation and injury in a lipopolysaccharide-induced acute lung injury model in rats. This suggests its therapeutic potential in treating inflammatory lung diseases (Wang, Qiu, & Ren, 2015).

properties

Product Name

Rubriflordilactone A

Molecular Formula

C28H32O6

Molecular Weight

464.5 g/mol

IUPAC Name

(5S,8R,12R,18S,19S,20R)-6,6,19-trimethyl-18-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]-7,11,17-trioxahexacyclo[14.6.1.02,14.05,12.08,12.020,23]tricosa-1,14,16(23)-trien-10-one

InChI

InChI=1S/C28H32O6/c1-13-9-20(32-26(13)30)25-14(2)16-5-6-18-17-7-8-21-27(3,4)33-22-11-23(29)34-28(21,22)12-15(17)10-19(31-25)24(16)18/h9-10,14,16,20-22,25H,5-8,11-12H2,1-4H3/t14-,16+,20-,21-,22+,25-,28+/m0/s1

InChI Key

QFKYMFWLPPOWOB-MPHJNTCLSA-N

Isomeric SMILES

C[C@H]1[C@H]2CCC3=C4CC[C@@H]5[C@]6(CC4=CC(=C23)O[C@@H]1[C@@H]7C=C(C(=O)O7)C)[C@@H](CC(=O)O6)OC5(C)C

Canonical SMILES

CC1C2CCC3=C4CCC5C(OC6C5(CC4=CC(=C23)OC1C7C=C(C(=O)O7)C)OC(=O)C6)(C)C

synonyms

rubriflordilactone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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